molecular formula C10H10N4OS B2620436 6-amino-1-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 879444-24-3

6-amino-1-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No. B2620436
CAS RN: 879444-24-3
M. Wt: 234.28
InChI Key: NGUISZDWIXTUEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-1-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, also known as 6-APM, is a novel thioxo-pyrimidine-based compound that has been used in numerous scientific studies for its potential therapeutic applications. 6-APM is a synthetic compound that has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-bacterial, and anti-viral properties. 6-APM has also been shown to inhibit the growth of various cancer cell lines, suggesting its potential use in cancer therapy. Furthermore, 6-APM has been found to possess potent antioxidant and anti-oxidative activities.

Mechanism of Action

The exact mechanism of action of 6-amino-1-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is not yet fully understood. However, it is believed to act through a variety of mechanisms, including inhibition of pro-inflammatory cytokines, inhibition of tumor cell proliferation, and inhibition of bacterial and viral replication. Additionally, this compound has been found to possess potent antioxidant and anti-oxidative activities, which may be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, this compound has been found to possess potent antioxidant and anti-oxidative activities, which may be beneficial in the treatment of various diseases. Furthermore, this compound has been found to inhibit the growth of various cancer cell lines, suggesting its potential use in cancer therapy.

Advantages and Limitations for Lab Experiments

The advantages of using 6-amino-1-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one in laboratory experiments include its ease of synthesis, its low cost, and its wide range of biological activities. Additionally, this compound has been found to possess potent antioxidant and anti-oxidative activities, which may be beneficial in the treatment of various diseases. However, one limitation of using this compound in laboratory experiments is that the exact mechanism of action is not yet fully understood.

Future Directions

Future research on 6-amino-1-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one may focus on further elucidating its exact mechanism of action, as well as investigating its potential therapeutic applications. Additionally, further research may focus on exploring the potential of this compound to inhibit the growth of various cancer cell lines, as well as its potential use in cancer therapy. Other potential future directions may include investigating the potential of this compound to inhibit bacterial and viral replication, as well as its potential use in the treatment of various diseases. Additionally, further research may focus on exploring the potential of this compound to act as an antioxidant and anti-oxidative agent.

Scientific Research Applications

6-amino-1-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has been widely studied for its potential therapeutic applications. It has been used in numerous scientific studies to investigate its anti-inflammatory, anti-tumor, anti-bacterial, and anti-viral properties. This compound has also been found to possess potent antioxidant and anti-oxidative activities, which may be beneficial in the treatment of various diseases. Additionally, this compound has been investigated for its potential use in cancer therapy, as it has been found to inhibit the growth of various cancer cell lines.

properties

IUPAC Name

6-amino-1-(pyridin-3-ylmethyl)-2-sulfanylidenepyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS/c11-8-4-9(15)13-10(16)14(8)6-7-2-1-3-12-5-7/h1-5H,6,11H2,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUISZDWIXTUEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C(=CC(=O)NC2=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared in accordance with the general method described in Example 1(b) using N-(pyridin-3-ylmethyl)thiourea (Beaudegnies, R., Wendeborm, S., Heterocycles, 2003, 11, 2417-2424) (1.19 g, 7.12 mmol) and ethyl cyanoacetate (0.97 g, 8.54 mmol), giving the title compound (1.38 g, 83%) as a solid.
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step Two
Yield
83%

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